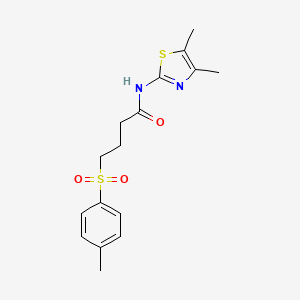
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is a chemical compound known for its application in various biological assays, particularly in the MTT assay, which is used to assess cell viability and proliferation. This compound is a derivative of thiazole and is characterized by its yellow color, which turns purple upon reduction by metabolically active cells.
作用机制
Target of Action
It is known that similar compounds, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), interact with mitochondrial dehydrogenases . These enzymes play a crucial role in cellular respiration and energy production.
Mode of Action
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide likely interacts with its targets in a similar manner to the MTT compound. MTT is a water-soluble yellow dye that is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction product is a water-insoluble blue formazan, which must then be dissolved for calorimetric measurement .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that this compound may influence pathways related to cellular respiration and energy production, given its interaction with mitochondrial dehydrogenases .
Result of Action
Based on the known action of similar compounds, it can be inferred that this compound may influence cellular viability and proliferation, as indicated by the reduction of mtt to formazan .
生化分析
Biochemical Properties
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is known to interact with various enzymes, proteins, and other biomolecules. It is reduced by mitochondrial dehydrogenases, a group of enzymes involved in the electron transport chain, to form a water-insoluble blue formazan . This reduction process is the basis for its use in cell viability assays, such as the MTT assay .
Cellular Effects
The effects of this compound on cells are primarily observed through its reduction to formazan. The rate of this reduction process can serve as an indicator of cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by mitochondrial dehydrogenases. This reduction process is dependent on the metabolic activity of the cell, with more metabolically active cells producing more formazan . The formazan product is then dissolved for calorimetric measurement, providing a quantitative measure of cell viability .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, the rate of formazan production is linear with time over a period of 30 minutes to 2 hours . The stability, degradation, and long-term effects of this compound in in vitro or in vivo studies have not been extensively studied.
Metabolic Pathways
This compound is involved in the electron transport chain through its interaction with mitochondrial dehydrogenases . Detailed information on other metabolic pathways, enzymes, or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, is currently unavailable.
Transport and Distribution
It is known that the compound is taken up by cells and reduced to formazan, but the specific transporters or binding proteins involved in this process, as well as its localization or accumulation within cells, have not been extensively studied .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it is reduced by mitochondrial dehydrogenases to form formazan . Detailed information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4,5-dimethylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In cell viability assays such as the MTT assay to measure cell proliferation and cytotoxicity.
Medicine: In drug development and testing to evaluate the efficacy and toxicity of new compounds.
Industry: In the production of diagnostic kits and research reagents.
相似化合物的比较
Similar Compounds
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Uniqueness
N-(4,5-dimethylthiazol-2-yl)-4-tosylbutanamide is unique due to its specific application in the MTT assay, where it serves as a reliable indicator of cell viability and metabolic activity. Unlike other tetrazolium salts, it produces a water-insoluble formazan product, which requires solubilization for quantification, providing a robust measure of cell health.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-11-6-8-14(9-7-11)23(20,21)10-4-5-15(19)18-16-17-12(2)13(3)22-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHONPSLISHZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
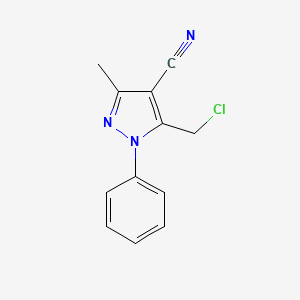
![N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2833722.png)
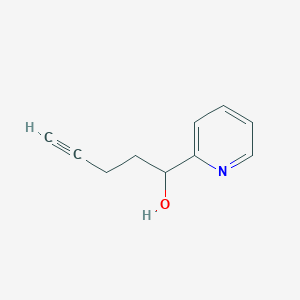
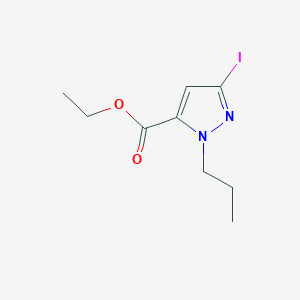
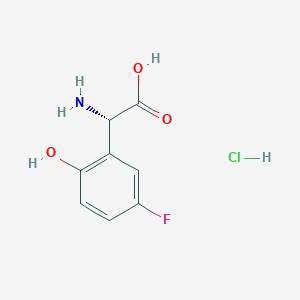
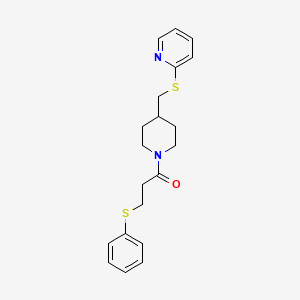
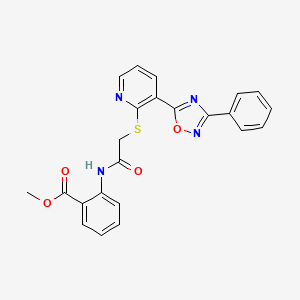
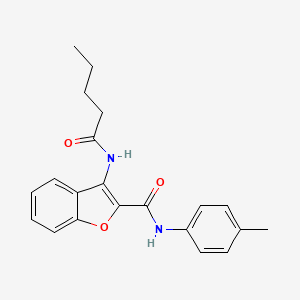
![2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2833732.png)
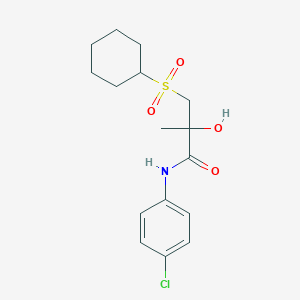
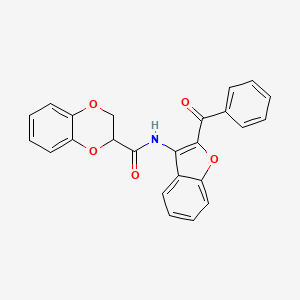
![benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2833739.png)

![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)
